molecular formula C24H21N5O2S B2649162 N-phenyl-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866809-06-5

N-phenyl-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2649162
CAS No.: 866809-06-5
M. Wt: 443.53
InChI Key: KEQVEODSZRPFKH-UHFFFAOYSA-N
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Description

N-Phenyl-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused triazoloquinazoline core. The molecule is substituted at position 3 with a 2,4,6-trimethylbenzenesulfonyl group and at position 5 with a phenylamine moiety. This structural motif is characteristic of bioactive molecules targeting enzymes such as kinases or adenylyl cyclases, as suggested by the presence of sulfonyl and aryl groups, which are common in inhibitor design .

Properties

IUPAC Name

N-phenyl-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-15-13-16(2)21(17(3)14-15)32(30,31)24-23-26-22(25-18-9-5-4-6-10-18)19-11-7-8-12-20(19)29(23)28-27-24/h4-14H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQVEODSZRPFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-phenyl-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

N-phenyl-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl or trimethylbenzenesulfonyl groups, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-phenyl-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-phenyl-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structure Variations

The triazoloquinazoline core is shared across several analogs (Table 1). Key variations arise from substituents at positions 3 (sulfonyl groups) and 5 (amine-linked aryl groups), which influence physicochemical and biological properties.

Table 1: Structural Comparison of Triazoloquinazoline Derivatives

Compound Name Position 3 Substituent Position 5 Substituent Molecular Weight Key Features
N-Phenyl-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (Target) 2,4,6-Trimethylbenzenesulfonyl Phenyl ~500 g/mol* High lipophilicity, steric bulk
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenylsulfonyl 4-Isopropylphenyl ~525 g/mol Chloro substituent enhances reactivity
N-(4-Ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenylsulfonyl 4-Ethoxyphenyl ~490 g/mol Ethoxy group improves solubility
3-(3,4-Dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-Dimethylbenzenesulfonyl 2-Methoxy-5-methylphenyl ~535 g/mol Asymmetric substitution, polar groups
3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Nitrophenyl None (unsubstituted amine) 306 g/mol Electron-withdrawing nitro group

*Estimated based on structural analogs.

Substituent Effects on Bioactivity

  • Sulfonyl Groups : The 2,4,6-trimethylbenzenesulfonyl group in the target compound enhances lipophilicity and steric hindrance compared to phenylsulfonyl (e.g., ). This may improve membrane permeability but reduce aqueous solubility.
  • Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., ) exhibit higher reactivity but may face metabolic instability compared to methyl or methoxy derivatives.

Anticancer Potential

  • Thieno-Fused Analogs: Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines demonstrate superior anticancer activity over triazoloquinazolines, likely due to enhanced planarity and electronic effects . For example, compound 4i (thieno-fused) showed growth inhibition (GP = 81.85%) against Renal Cancer UO-31 cells, while triazoloquinazolines like 6a had minimal activity .
  • Role of Sulfonyl Groups: Sulfonyl-containing triazoloquinazolines (e.g., target compound) may exhibit unique selectivity profiles.

Enzyme Inhibition

  • Adenylyl Cyclase Toxins : Compounds like PU120 and PU574 (triazolopyrimidines) inhibit bacterial adenylyl cyclases . The target compound’s sulfonyl group may similarly disrupt ATP-binding sites, though direct evidence is lacking.

Biological Activity

N-phenyl-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In a study involving quinazolinone derivatives, it was found that certain analogs exhibited IC50 values in the micromolar range against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells .

CompoundCell LineIC50 (μM)
A3PC310
A2MCF-710
A6HT-2912

This suggests that the triazole and quinazoline moieties may synergistically enhance anticancer activity.

Antibacterial and Antifungal Properties

Quinazolines are also recognized for their antibacterial and antifungal activities. The presence of the sulfonamide group in this compound could contribute to its ability to inhibit bacterial growth. Studies have shown that similar compounds exhibit broad-spectrum antimicrobial effects .

The biological activity of this compound may involve several mechanisms:

  • DNA Intercalation : Compounds with triazole rings have been reported to act as DNA intercalators. This interaction can disrupt DNA replication and transcription processes in cancer cells .
  • Enzyme Inhibition : The sulfonamide group is known to inhibit specific enzymes involved in bacterial synthesis pathways. This mechanism is critical for its antibacterial properties.
  • Cell Cycle Arrest : Some studies suggest that quinazoline derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Anticancer Activity

In a 2017 study focused on quinazolinone-thiazole hybrids, several compounds were synthesized and tested for their cytotoxic effects on cancer cell lines. The findings indicated that derivatives with structural similarities to this compound demonstrated promising anticancer activity with effective dose-response relationships .

Study on Antimicrobial Activity

Another study evaluated the antibacterial effects of various quinazoline derivatives against common pathogens. The results showed significant inhibition of bacterial growth at low concentrations for compounds structurally related to this compound .

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